Atrial natriuretic peptide (1-29), chicken
Description
Overview of Natriuretic Peptide Family in Vertebrates
The natriuretic peptide system is a family of hormones that are integral to maintaining cardiovascular and osmotic homeostasis across vertebrates. nih.gov This family primarily includes Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). nih.govnih.gov These peptides are characterized by a 17-amino acid ring structure formed by a disulfide bond. nih.gov While ANP and BNP are primarily produced by cardiomyocytes and are key regulators of blood pressure and fluid balance, CNP is more associated with the central nervous system and endothelial cells. nih.govnih.gov
In mammals, ANP is the primary natriuretic peptide secreted by the atria in response to stretching caused by increased blood volume. wikipedia.org However, research indicates a significant divergence in the avian lineage. In birds, BNP appears to be the predominant natriuretic peptide of the heart, with some studies suggesting that ANP is not found in avian species. nih.govmdpi.com This distinction highlights a key area of comparative endocrinology, suggesting an evolutionary shift in the primary cardiac natriuretic hormone between mammals and birds. The natriuretic peptide system has seen a reduction in the number of genes in tetrapods, with mammals having three main natriuretic peptides. nih.gov
Significance of Avian Models in Comparative Endocrinology and Physiology
Avian species, with chickens being a prominent model, offer a unique physiological landscape for comparative studies. Their distinct cardiovascular and renal systems provide a valuable contrast to mammalian models. frontiersin.org For instance, the avian kidney structure and function differ significantly from that of mammals, which has implications for how natriuretic peptides exert their effects.
The use of avian models has been instrumental in understanding the fundamental mechanisms of hormone action. Research on chickens has contributed to our knowledge of lipid metabolism and its hormonal regulation, with studies showing that BNP can stimulate lipid metabolism in chicken adipocytes. nih.gov Furthermore, the differing roles and potential absence of certain natriuretic peptides in birds compared to mammals underscore the importance of these models in tracing the evolutionary trajectory of endocrine systems.
Historical Context of Natriuretic Peptide Research in Chickens
The history of natriuretic peptide research in chickens is marked by evolving scientific understanding and illustrates the progression of biochemical and molecular techniques. Initial studies in the late 1980s and early 1990s identified a substance in the chicken heart with natriuretic properties and, based on the precedent set in mammals, it was designated as chicken Atrial Natriuretic Peptide (chANP). nih.gov Immunohistochemical studies from this era reported the presence of this peptide in both the atria and ventricles of the chicken heart. nih.gov
However, more recent research employing advanced molecular techniques has challenged this initial classification. Studies published in the 21st century have indicated that BNP, not ANP, is the primary natriuretic peptide produced by the avian heart. nih.govmdpi.com This has led to a re-evaluation of the earlier findings, with the contemporary understanding being that the natriuretic factor identified in early chicken studies was likely BNP. This historical progression highlights the iterative nature of scientific discovery, where initial characterizations are refined as more precise analytical tools become available.
Research Findings on Natriuretic Peptides in Chickens
The physiological effects of natriuretic peptides in chickens have been a subject of considerable research. These studies, whether attributing the effects to ANP or BNP, have shed light on the role of these hormones in avian physiology.
Table 1: Reported Actions of Natriuretic Peptides in Chickens
| Physiological Effect | Peptide Investigated | Key Findings | Reference |
|---|---|---|---|
| Lipid Metabolism | Brain Natriuretic Peptide (BNP) | Stimulates proliferation, differentiation, and lipolysis of preadipocytes. | nih.gov |
| Aldosterone (B195564) Production | Atrial Natriuretic Peptide (ANP) | Stimulates aldosterone production in turkey adrenal cells, a finding that contrasts with the inhibitory role in mammals. | nih.gov |
| Cardiomyocyte Proliferation | Atrial Natriuretic Peptide (ANP) | Addition of ANP to cultured chicken embryonic cardiomyocytes accelerated cell cycle progression. | nih.gov |
These findings underscore the complex and sometimes contradictory roles of natriuretic peptides in avian species compared to their mammalian counterparts. The stimulatory effect on aldosterone production in turkeys, for instance, is a notable deviation from the well-established inhibitory role of ANP in mammals. nih.gov
Chemical Compound Information
The following table lists the chemical compounds mentioned in this article.
Structure
2D Structure
Properties
IUPAC Name |
4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[(4R)-52-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40,43-tris(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-19-(2-methylpropyl)-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C124H211N47O40S5/c1-10-61(5)95-117(208)149-53-90(181)153-82(57-175)114(205)162-73(42-60(3)4)110(201)168-79(54-172)101(192)147-49-88(179)151-71(31-40-213-8)98(189)144-51-91(182)155-84(116(207)164-75(44-85(127)176)100(191)146-50-89(180)152-81(56-174)113(204)161-67(26-18-35-140-121(131)132)104(195)157-66(24-15-16-33-125)106(197)167-78(119(210)211)45-86(128)177)59-216-215-58-83(154-92(183)52-148-102(193)80(55-173)169-112(203)76(46-93(184)185)165-105(196)68(27-19-36-141-122(133)134)158-107(198)72(32-41-214-9)156-97(188)64(126)30-39-212-7)115(206)163-74(43-63-22-13-12-14-23-63)99(190)145-48-87(178)150-65(25-17-34-139-120(129)130)103(194)159-69(28-20-37-142-123(135)136)109(200)171-96(62(6)11-2)118(209)166-77(47-94(186)187)111(202)160-70(108(199)170-95)29-21-38-143-124(137)138/h12-14,22-23,60-62,64-84,95-96,172-175H,10-11,15-21,24-59,125-126H2,1-9H3,(H2,127,176)(H2,128,177)(H,144,189)(H,145,190)(H,146,191)(H,147,192)(H,148,193)(H,149,208)(H,150,178)(H,151,179)(H,152,180)(H,153,181)(H,154,183)(H,155,182)(H,156,188)(H,157,195)(H,158,198)(H,159,194)(H,160,202)(H,161,204)(H,162,205)(H,163,206)(H,164,207)(H,165,196)(H,166,209)(H,167,197)(H,168,201)(H,169,203)(H,170,199)(H,171,200)(H,184,185)(H,186,187)(H,210,211)(H4,129,130,139)(H4,131,132,140)(H4,133,134,141)(H4,135,136,142)(H4,137,138,143)/t61-,62-,64-,65?,66?,67?,68-,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84-,95?,96?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUXNYKYYZMSHC-ZXPJALNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCSC)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)CCSC)CO)CC(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N[C@@H](CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)[C@H](CCSC)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)CCSC)CO)CC(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C124H211N47O40S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856166 | |
| Record name | PUBCHEM_71581471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3160.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118691-45-5 | |
| Record name | PUBCHEM_71581471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Discovery and Initial Characterization of Atrial Natriuretic Peptide 1 29 , Chicken
Isolation and Purification Methodologies
The initial isolation of chicken Atrial Natriuretic Peptide (ANP) was achieved from acid extracts of both the chicken ventricle and atrium. nih.gov The process was guided by a bioassay that monitored the relaxant effect of the peptide fractions on the chick rectum. nih.gov This assay was crucial in tracking the biologically active component throughout the purification steps.
The purification process for isolating the peptide from the low molecular weight component of rectum relaxant activity observed in the acid extracts of the chicken ventricle involved the use of high-pressure liquid chromatography (HPLC). nih.gov This technique allowed for the separation and purification of the novel 29-amino acid peptide. nih.gov The identical peptide was also successfully isolated from acid extracts of the chicken atrium, confirming its presence in both heart chambers. nih.gov
Table 1: Overview of Isolation and Purification Methodologies
| Step | Methodology | Tissue Source | Bioassay |
|---|---|---|---|
| Extraction | Acid Extraction | Chicken Ventricle and Atrium | Chick Rectum Relaxation |
| Purification | High-Pressure Liquid Chromatography (HPLC) | Chicken Ventricle and Atrium | Chick Rectum Relaxation |
Amino Acid Sequence Determination
Following its successful isolation and purification, the complete amino acid sequence of the 29-residue peptide was determined. nih.gov This newly identified peptide was designated "chicken alpha-ANP (alpha-chANP)". nih.gov
The amino acid sequence of chicken ANP (1-29) is as follows: Met-Met-Arg-Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Ile-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Met-Gly-Cys-Asn-Gly-Ser-Arg-Lys-Asn. qyaobio.comelabscience.compeptide.com
A key structural feature of this peptide is the disulfide bridge connecting the cysteine residues at positions 7 and 23. qyaobio.comelabscience.compeptide.com Analysis of the sequence revealed a remarkable homology with mammalian alpha-ANP. nih.gov However, the highest degree of homology was observed when compared with the then recently identified porcine brain natriuretic peptide (BNP). nih.gov
Table 2: Amino Acid Sequence of Atrial Natriuretic Peptide (1-29), chicken
| Position | Three-Letter Code | One-Letter Code |
|---|---|---|
| 1 | Met | M |
| 2 | Met | M |
| 3 | Arg | R |
| 4 | Asp | D |
| 5 | Ser | S |
| 6 | Gly | G |
| 7 | Cys | C |
| 8 | Phe | F |
| 9 | Gly | G |
| 10 | Arg | R |
| 11 | Arg | R |
| 12 | Ile | I |
| 13 | Asp | D |
| 14 | Arg | R |
| 15 | Ile | I |
| 16 | Gly | G |
| 17 | Ser | S |
| 18 | Leu | L |
| 19 | Ser | S |
| 20 | Gly | G |
| 21 | Met | M |
| 22 | Gly | G |
| 23 | Cys | C |
| 24 | Asn | N |
| 25 | Gly | G |
| 26 | Ser | S |
| 27 | Arg | R |
| 28 | Lys | K |
| 29 | Asn | N |
| Disulfide Bridge | \multicolumn{2}{c|}{Cys7-Cys23} |
Initial Functional Characterization in Avian Tissues
The initial functional studies of chicken ANP (1-29) revealed a pharmacological profile that was very similar to that of its mammalian counterparts. nih.gov The peptide demonstrated both diuretic-natriuretic and hypotensive activities. nih.gov
One of the primary bioassays used in its discovery, the relaxation of the chick rectum, was a key indicator of its biological activity. nih.gov In terms of its cardiovascular effects, extracts from the chicken left ventricle, which contained the peptide, were shown to cause a significant decrease in mean arterial pressure (MAP) in anesthetized roosters.
Table 3: Hypotensive Effect of Chicken Left Ventricle Extract in Roosters
| Parameter | Value |
|---|---|
| Change in Mean Arterial Pressure (MAP) | -38 +/- 1 mm Hg |
Furthermore, chicken cardiac extracts containing ANP were found to inhibit the acute hypertensive response to arginine vasotocin (B1584283), the avian antidiuretic hormone. nih.gov These initial findings established chicken ANP (1-29) as a biologically active peptide with significant cardiovascular and renal effects in avian species.
Molecular Biology and Biosynthesis of Atrial Natriuretic Peptide 1 29 , Chicken
Gene Encoding Natriuretic Peptides in Avian Genome
The genetic basis for natriuretic peptides in the chicken (Gallus gallus) is a key area of distinction. Unlike mammals, the chicken genome has undergone specific gene loss and retention events that shape its natriuretic peptide system.
In place of the NPPA gene, the chicken genome contains homologues of the B-type natriuretic peptide gene (NPPB) and a C-type natriuretic peptide gene, CNP-3. nih.govwur.nl The expression pattern of the NPPB gene in the developing chicken heart is strikingly similar to that of mammalian NPPB, suggesting it is a marker for the differentiating working myocardium. nih.gov This indicates that BNP, encoded by NPPB, is likely the primary natriuretic peptide of the heart in birds. mdpi.com
Conversely, the CNP-3 gene, while retained in the chicken genome, demonstrates very limited expression in the heart. nih.gov Its expression pattern does not resemble that of either mammalian NPPA or NPPB, suggesting a different or more specialized role. nih.gov In addition to NPPB and CNP-3, researchers have also identified an orthologue of CNP-1 and a novel gene named renal NP (RNP) in chickens, further highlighting the unique composition of the avian natriuretic peptide family. nih.gov
Precursor Synthesis and Post-Translational Processing
The synthesis of natriuretic peptides in chickens follows the general pathway of hormone production, involving the creation of a larger precursor molecule that is subsequently processed into its mature, active form.
Natriuretic peptides are initially synthesized as large precursor molecules, or prepropeptides. In chickens, the B-type natriuretic peptide is synthesized as a 140-amino acid prepropeptide. mdpi.com Within the cardiac myocytes, an enzyme known as a signal peptidase cleaves the signal sequence, resulting in a 116-amino acid pro-BNP. mdpi.com This prohormone is the principal storage form of the peptide within the heart. mdpi.comindexcopernicus.com
Immunohistochemical studies have confirmed that the storage sites for these peptides are electron-dense granules located within the cytoplasm of both atrial and ventricular cardiocytes. nih.gov These granules are often found in close proximity to the Golgi apparatus, which is involved in the packaging of proteins for secretion. indexcopernicus.com
The final step in the biosynthesis pathway is the enzymatic cleavage of the propeptide to release the biologically active mature peptide. While the specific enzymes responsible for the cleavage of chicken pro-BNP into the mature hormone and its N-terminal fragment (NT-proBNP) are not as extensively characterized as their mammalian counterparts like corin (B2432093) and furin, the process is a critical step for activation. researchgate.net This endoproteolytic cleavage is a common mechanism in the maturation of many peptide hormones. nih.gov The processed, mature peptide is then ready for secretion from the cardiac cells in response to physiological stimuli such as cardiac wall stretch. mdpi.com The peptide material has also been observed within the sarcoplasmic reticulum, suggesting a potential secretory pathway in addition to the exocytosis of granules. nih.gov
Cellular Localization of Synthesis and Storage
The synthesis and storage of natriuretic peptides in chickens are localized to specific cells within the heart. Using antiserum raised against synthetic chicken natriuretic polypeptide, researchers have identified immunoreactive cells in both the atrial and ventricular walls. nih.gov
Electron microscopy has revealed that these cells are cardiocytes, and the sites of storage are specifically the electron-dense granules within their cytoplasm. nih.gov These granules, containing the natriuretic peptide prohormone, are concentrated in the myoendocrine cells of the heart. indexcopernicus.com In addition to the granules, the peptide material has also been visualized in the sarcoplasmic reticulum and the saccules of the Golgi apparatus, which are integral components of the protein synthesis and secretion pathway. indexcopernicus.comnih.gov While present in both atria and ventricles, the highest concentration of these ANP-producing cells in some species is found in the right atrium. indexcopernicus.comnih.gov
Atrial Myocytes as Primary Site
The principal locations for the synthesis and storage of Atrial Natriuretic Peptide in chickens are the cardiac muscle cells, known as cardiomyocytes. nih.gov Immunohistochemical studies utilizing antiserum specifically raised against synthetic chicken natriuretic polypeptide have definitively identified these cells as the primary production sites. nih.gov
While ANP is most concentrated in the atria, research has shown the presence of immunoreactive cells in both the atrial and ventricular walls of the chicken heart. nih.gov This indicates that while atrial myocytes are the main source, ventricular myocytes also contribute to the production of this peptide. nih.gov The developing embryonic heart of chicks also contains significant levels of ANP, where it is thought to perform an autocrine function, accelerating myocardial cell proliferation during cardiac development. nih.gov Further research has even detected ANP immunoreactivity in the myoblasts of chicken embryo myotomes, suggesting a potential role for an ANP-like factor in skeletal muscle development. nih.gov
The expression of the ANP gene is a critical factor determining the amount of the peptide that can be secreted. psu.edu Conditions that lead to cardiac hypertrophy can increase ANP gene expression in both the atria and ventricles. psu.edu
| Location | Cell Type | Evidence | Reference |
|---|---|---|---|
| Atria | Atrial Myocytes | Primary site of synthesis and storage. High concentration of immunoreactive cells. | nih.gov |
| Ventricles | Ventricular Myocytes | Presence of immunoreactive cells, though at a lower concentration than atria. | nih.gov |
| Embryonic Heart | Cardiomyocytes | Significant levels detected; involved in cell proliferation. | nih.gov |
| Embryonic Myotome | Myoblasts | ANP-like factor immunoreactivity observed. | nih.gov |
Granule Morphology and Distribution
Within the chicken cardiomyocytes, ANP is stored in specific intracellular structures known as secretory granules. Electron microscopy has revealed these to be electron-dense granules, which serve as the storage sites for the peptide before its secretion. nih.gov These granules are found in the cardiocytes of both the atria and the ventricles. nih.gov
While detailed morphometric analysis specifically for chicken ANP granules is not extensively documented, studies in other vertebrates provide a general model. In guinea pigs, for example, these granules are very electron-dense, with a sparsely granular and homogeneous content, and are enclosed by a double membrane. nih.gov The number and diameter of these granules can vary between the different regions of the atrial-auricular complex, with the right atrium typically showing the highest number and largest granules, suggesting it is the primary site for synthesis and storage. nih.gov
In chickens, these ANP-containing granules are a key feature of the myoendocrine cells of the heart, highlighting the dual function of these cells in contraction and hormone secretion.
Mechanisms of Secretion from Avian Cardiac Cells
The release of ANP from avian cardiac cells is a regulated process, primarily triggered by mechanical and chemical stimuli. The most significant physiological stimulus for ANP secretion across vertebrates is the mechanical stretching of the atrial walls, which occurs in response to an increased volume of extracellular fluid or blood. psu.edunih.gov
In chickens, the secretion process involves at least two potential pathways. The conventional pathway is exocytosis, where the storage granules fuse with the cell membrane to release their contents into the extracellular space. nih.gov However, research in chickens has suggested an alternative secretory pathway. Electron microscopy has identified the electron-dense material believed to be the peptide within the sarcoplasmic reticulum. nih.gov This observation leads to the hypothesis that a secretory route for the peptide may exist through the sarcoplasmic reticulum to the extracellular space, in addition to the classic exocytotic pathway. nih.gov
Several factors modulate ANP secretion, although much of the detailed research has been conducted in mammals, the general principles are considered applicable to avian physiology.
Mechanical Stretch : The primary trigger for ANP release is the stretching of atrial myocytes. psu.edunih.gov
Cellular Calcium : Intracellular calcium levels are crucial for the regulation of ANP secretion. nih.gov Avian cardiomyocytes are known to have a high capacity for sarcoplasmic reticulum Ca2+ storage, which is essential for excitation-contraction coupling and may also play a role in modulating ANP release. nih.gov
Paracrine Factors : Substances released from neighboring cells, such as endothelial cells, can influence ANP secretion. For example, endothelin is a potent stimulator of ANP release, while nitric oxide can have an inhibitory effect. psu.edunih.gov
Hypoxia : Hypoxia or ischemia is a powerful stimulus for ANP secretion. psu.edu
| Stimulus/Factor | Effect on ANP Secretion | Proposed Mechanism in Avians | Reference |
|---|---|---|---|
| Mechanical Stretch | Stimulation | Increased blood volume stretches atrial walls, triggering release. | psu.edunih.gov |
| Exocytosis | Secretion Pathway | Fusion of storage granules with the cell membrane. | nih.gov |
| Sarcoplasmic Reticulum | Secretion Pathway | A potential alternative pathway for peptide release to the extracellular space. | nih.gov |
| Cellular Calcium (Ca²⁺) | Modulation | High SR Ca²⁺ storage capacity in avian myocytes may influence secretion dynamics. | nih.govnih.gov |
| Endothelin | Stimulation | Paracrine factor that enhances ANP release. | psu.edunih.gov |
| Nitric Oxide (NO) | Inhibition | Paracrine factor that reduces ANP secretion. | psu.edunih.gov |
Receptors and Signal Transduction Pathways for Atrial Natriuretic Peptide 1 29 , Chicken
Identification and Characterization of Avian Natriuretic Peptide Receptors
The natriuretic peptide system in birds, while sharing fundamental similarities with mammals, exhibits unique characteristics. The receptors responsible for mediating the actions of chicken ANP (1-29) have been identified and characterized as belonging to the well-established family of natriuretic peptide receptors.
Natriuretic Peptide Receptor-A (NPR-A / GC-A)
NPR-A, also known as guanylyl cyclase-A (GC-A), is a key receptor for ANP in chickens. This transmembrane receptor possesses intrinsic guanylyl cyclase activity. In avian species, BNP (a peptide to which chicken ANP shows high homology) has been shown to stimulate its effects by upregulating the expression of its receptor, NPRA, in chicken adipocytes. The binding of ANP to the extracellular domain of NPR-A induces a conformational change that activates the intracellular guanylyl cyclase domain. This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cGMP, initiating the downstream signaling cascade.
Natriuretic Peptide Receptor-B (NPR-B / GC-B)
Similar to NPR-A, Natriuretic Peptide Receptor-B (NPR-B), or guanylyl cyclase-B (GC-B), is a transmembrane receptor with guanylyl cyclase activity. While primarily considered the receptor for C-type natriuretic peptide (CNP), studies in chickens have shown that CNP treatment can upregulate the mRNA expression of NPR-B in myoblasts. This suggests a role for this receptor in mediating the effects of natriuretic peptides in avian muscle tissue. oup.com In Pekin ducks, renal tissues exhibit binding sites for natriuretic peptides that are distinct from typical mammalian subtypes, indicating potential differences in avian NPR-B structure and function. oup.com
Natriuretic Peptide Receptor-C (NPR-C)
Natriuretic Peptide Receptor-C (NPR-C) is structurally different from NPR-A and NPR-B as it lacks an intracellular guanylyl cyclase domain. It is often referred to as the "clearance receptor" because it binds and internalizes natriuretic peptides, thereby removing them from circulation. However, evidence suggests that NPR-C may also have signaling functions. In chicken myoblasts, treatment with CNP led to a significant upregulation of NPR-C mRNA expression, alongside NPR-B, suggesting its involvement in the cellular response to natriuretic peptides. oup.com Studies on Pekin duck kidney membranes have indicated the presence of receptor subtypes that could correspond to a clearance receptor. oup.com
Ligand Binding Specificity and Affinity in Avian Systems
Research on the binding characteristics of natriuretic peptides in avian systems has revealed both high- and low-affinity binding sites. Competitive displacement studies using kidney membranes from the Pekin duck, a close relative of the chicken, have provided valuable insights into the ligand binding properties of avian natriuretic peptide receptors. These studies demonstrated that avian-specific natriuretic peptides, including chicken ANP (chANP), bind to these receptors with varying affinities. The data suggests that avian receptors differ from their mammalian counterparts in terms of ligand specificity.
| Peptide Analog | High-Affinity Binding Site (IC₅₀, M) | Low-Affinity Binding Site (IC₅₀, M) |
|---|---|---|
| chANP | 10⁻¹⁰ – 10⁻⁹ | 10⁻⁸ – 10⁻⁷ |
| chCNP | 10⁻¹⁰ – 10⁻⁹ | 10⁻⁸ – 10⁻⁷ |
| rANP | 10⁻¹⁰ – 10⁻⁹ | 10⁻⁸ – 10⁻⁷ |
| rBNP | 10⁻¹⁰ – 10⁻⁹ | 10⁻⁸ – 10⁻⁷ |
| frANP | 10⁻¹⁰ – 10⁻⁹ | 10⁻⁸ – 10⁻⁷ |
| rANP(4-23) | 10⁻¹⁰ – 10⁻⁹ | 10⁻⁸ – 10⁻⁷ |
Data derived from studies on Pekin duck kidney membranes. oup.com chANP: chicken Atrial Natriuretic Peptide; chCNP: chicken C-type Natriuretic Peptide; rANP: rat Atrial Natriuretic Peptide; rBNP: rat B-type Natriuretic Peptide; frANP: frog Atrial Natriuretic Peptide; rANP(4-23): rat Atrial Natriuretic Peptide fragment.
Intracellular Signal Transduction Cascade
The binding of chicken ANP (1-29) to its receptors, primarily NPR-A, triggers a well-defined intracellular signaling pathway that is crucial for its physiological effects.
Guanylyl Cyclase Activation and cGMP Production
Upon binding of chicken ANP to the extracellular domain of NPR-A, the receptor undergoes a conformational change that activates its intracellular guanylyl cyclase domain. This enzymatic domain catalyzes the conversion of GTP to cGMP. The resulting increase in intracellular cGMP levels serves as the primary second messenger for the biological actions of ANP. Studies have demonstrated that in avian species, ANP stimulates cGMP accumulation in various cell types, confirming the conservation of this signaling mechanism.
cGMP-Dependent Protein Kinase (PKG) Activation
The elevation of intracellular cGMP concentration is a pivotal step in the ANP signaling pathway. This increase in cGMP directly triggers the activation of cGMP-dependent protein kinase (PKG). nih.gov Circulating natriuretic peptides like ANP are known to counterbalance the effects of hypertension and inhibit cardiac hypertrophy primarily through this activation of PKG. nih.gov The binding of ANP to its NPRA receptor results in a swift increase in cytosolic cGMP, which subsequently binds to and activates PKG. nih.gov
Research indicates that the interaction is highly organized. Following ANP treatment, PKG is recruited to the plasma membrane, an effect that can be blocked by pharmacologically inhibiting PKG activation. nih.gov This suggests that the anchoring of PKG to the NPRA receptor is a key, ligand-dependent event that helps to compartmentalize cGMP-mediated signaling and regulate the receptor's sensitivity. nih.gov In some cases, this interaction can create a positive feedback loop where PKG can phosphorylate and further increase the intrinsic cyclase activity of the receptor. nih.gov The anti-hypertrophic and other cardioprotective effects of ANP are largely mediated by PKG I, the isoform predominantly expressed in cardiomyocytes. nih.govnih.gov
Downstream Signaling Modulators
Once activated, PKG phosphorylates a variety of downstream protein targets on serine and threonine residues, modulating their activity and leading to the ultimate physiological responses attributed to ANP. The key downstream signaling modulators are detailed below.
Akt and Zyxin: ANP can promote cardiomyocyte survival through a cGMP-dependent signaling cascade that involves the protein kinase Akt and the cytoskeletal protein zyxin. nih.gov ANP stimulation leads to elevated cGMP levels, which promotes the nuclear accumulation of both activated Akt and zyxin. nih.gov This nuclear translocation appears to be a fundamental mechanism that enhances resistance to apoptotic stimuli and potentiates cell survival. nih.gov The protective effects of cGMP may involve PKG-mediated activation of the PI3K/Akt kinase signaling pathway. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway: The ANP-cGMP-PKG axis exerts inhibitory effects on cardiac hypertrophy by interfering with the mitogen-activated protein kinase (MAPK) pathway. ANP has been shown to inhibit hypertrophic responses induced by agents like angiotensin II, including the activation of MAPK. nih.gov This inhibition is achieved, at least in part, through the strong induction of MAPK phosphatase-1 (MKP-1). nih.gov MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates MAPKs, thus suppressing growth-promoting signals. nih.gov
Phosphoinositide Hydrolysis and Protein Kinase C (PKC): The ANP/NPRA signaling pathway can antagonize the signaling of factors that work through phosphoinositide hydrolysis. frontiersin.org Studies have shown that ANP can significantly decrease the hydrolysis of phosphoinositides in certain cells, an effect that is reversed by PKG inhibitors, confirming the involvement of the cGMP/PKG pathway. nih.gov This action leads to a reduction in the generation of inositol (B14025) phosphates and subsequent calcium release, as well as the inhibition of protein kinase C (PKC) activity. nih.gov
The table below summarizes the key downstream modulators and their roles in the chicken ANP signaling pathway.
| Modulator | Role in ANP Signaling Pathway | Primary Effect |
| Akt (Protein Kinase B) | Activated via the cGMP/PKG pathway; accumulates in the nucleus. nih.gov | Promotes cell survival and anti-apoptotic responses. nih.gov |
| Zyxin | Translocates to the nucleus in a cGMP-dependent manner, associated with Akt. nih.gov | Enhances resistance to cell death and facilitates nuclear signal transduction. nih.gov |
| MAPK Phosphatase-1 (MKP-1) | Expression is strongly induced by the ANP/cGMP pathway. nih.gov | Dephosphorylates and inactivates MAPKs, inhibiting hypertrophic signaling. nih.gov |
| Protein Kinase C (PKC) | Activity is inhibited by ANP/NPRA signaling. nih.gov | Antagonizes pathways dependent on phosphoinositide hydrolysis and calcium mobilization. frontiersin.orgnih.gov |
Physiological and Regulatory Roles in Avian Species
Cardiovascular System Regulation
ANP's influence on the avian cardiovascular system is significant, primarily centered on blood pressure regulation and cardiac function.
Chicken Atrial Natriuretic Peptide (ANP) demonstrates potent vasodilatory and spasmolytic activity. Studies comparing the effects of chicken heart extract (CHE) with synthetic mammalian ANP in roosters showed that both substances caused substantial and profound decreases in mean arterial pressure, indicating a strong hypotensive effect. nih.govnih.gov This effect is attributed to the relaxation of smooth muscle in blood vessel walls, which increases the vessel diameter, thereby decreasing vascular resistance and lowering blood pressure. youtube.com While the endogenous vasoactive factor in chicken hearts may differ from mammalian ANP, its primary observed effect is vasodilation, leading to significant hypotension. nih.gov
The most prominent physiological response to endogenous cardiac peptides in chickens appears to be the regulation of blood pressure. nih.gov Research using extracts from various regions of the chicken heart found that the extract from the left ventricle produced the most potent and long-lasting hypotensive response when injected into anesthetized roosters. nih.gov This suggests a primary role for the cardiac hormone in managing blood pressure rather than blood volume in this species. nih.gov
In contrast, experiments using synthetic chicken ANF in Pekin ducks were conducted at doses described as "nonhypotensive," indicating that the peptide can exert other physiological effects without necessarily altering blood pressure. nih.govcapes.gov.br However, in chickens, the hypotensive action is the most significant cardiovascular outcome. nih.govnih.gov
Table 1: Hypotensive Effects of Various Heart Extracts in Anesthetized Roosters Data sourced from research on the effects of heart extracts on mean arterial pressure (MAP) in Single Comb White Leghorn roosters. nih.gov
| Extract Source (Chicken) | Decrease in Mean Arterial Pressure (mm Hg) | Recovery Time (seconds) |
|---|---|---|
| Left Ventricle | -38 ± 1 | 149 ± 9 |
| Other Extracts (incl. Right Ventricle, Atria) | -10 to -20 | 20 - 30 |
ANP is intrinsically linked to cardiac morphology and function. In chickens, immunoreactive cells containing the peptide are found in both the atria and ventricles, with electron-dense granules identified as the storage sites. nih.gov The release of these peptides is often triggered by the mechanical stretching of myocardial walls, a condition that can be associated with cardiac hypertrophy. mdpi.comthehealthy.com Studies have shown that broiler breeder hens suffering from sudden death often exhibit severe cardiac hypertrophy. mdpi.com The potent hypotensive factor being located primarily in the chicken's left ventricle further underscores the peptide's deep integration with ventricular function. nih.gov ANP's role extends to inhibiting processes that lead to pathological cardiac hypertrophy, thus helping to maintain normal cardiac structure and function. mdpi.com
Renal and Fluid-Electrolyte Homeostasis
ANP plays a crucial, though sometimes varied, role in regulating kidney function and maintaining the body's water and salt balance in birds.
The diuretic (increasing urine output) and natriuretic (increasing sodium excretion) effects of ANP in avian species appear to be species-specific. In Pekin ducks, intravenous infusion of synthetic chicken ANF resulted in both natriuretic and diuretic responses. nih.gov However, studies in domestic chickens (Gallus domesticus) present a different picture. While synthetic rat atriopeptin induced small but significant increases in sodium excretion, extracts from the chicken heart itself produced no natriuretic effects. nih.gov Furthermore, chicken heart extract was found to decrease the glomerular filtration rate (GFR), in stark contrast to synthetic ANP, which increased it. nih.gov This suggests that in chickens, the endogenous cardiac hormones are not primarily involved in promoting sodium and water excretion, a significant departure from the peptide's function in mammals and other avian species like ducks. nih.gov
Table 2: Comparative Renal Effects of Synthetic ANP and Chicken Heart Extract (CHE) in Gallus domesticus Data from a study comparing unilateral renal portal infusion of synthetic atriopeptin III and CHE. nih.gov
| Parameter | Effect of Synthetic ANP | Effect of Chicken Heart Extract (CHE) |
|---|---|---|
| Glomerular Filtration Rate (GFR) | Increased | Decreased |
| Urine Flow Rate (UFR) | Increased | No significant change during infusion |
| Sodium Excretion (Natriuresis) | Small, significant increase | No effect observed |
| Potassium Excretion (Kaliuresis) | No significant change | Increased fractional excretion |
In avian species, particularly marine birds like the Pekin duck, ANP is a key player in osmoregulation—the control of water and salt concentrations. One of its primary mechanisms is the modulation of the renin-angiotensin-aldosterone system (RAAS). nih.govmdpi.com Studies have shown that synthetic chicken ANF inhibits the aldosterone (B195564) response to angiotensin II. nih.govcapes.gov.br In dehydrated ducks, ANF infusion reduced the elevated levels of both angiotensin II and aldosterone. nih.gov
Furthermore, ANP interacts with arginine vasotocin (B1584283) (AVT), the primary avian antidiuretic hormone. During osmotic stimulation (e.g., saline infusion), which normally elevates AVT to conserve water, the presence of elevated ANP levels suppresses this AVT release. nih.gov This demonstrates ANP's role in counter-regulating the hormones that promote water retention, thereby contributing to the maintenance of fluid and electrolyte balance, especially during states of vascular volume expansion. nih.gov
Table 3: Effect of ANP on Osmotically Stimulated Arginine Vasotocin (AVT) in Pekin Ducks Data from a study on conscious Pekin ducks infused with hypertonic saline. nih.gov
| Condition | Plasma ANP Level | Plasma AVT Response to Saline Infusion | Sensitivity of AVT Release (pg/ml per mOsm/kg) |
|---|---|---|---|
| Control (Normal ANP) | Elevated from ~67 to ~193 pg/ml | Rose from ~5.8 pg/ml | 0.35 |
| Anti-ANP Treated (Low ANP) | Reduced to <10 pg/ml | Rose from ~5.8 pg/ml, consistently higher than control | 0.86 |
Interactions with Other Avian Renal Regulatory Systems
In avian species, Atrial Natriuretic Peptide (ANP) is a key modulator of renal function, primarily through its diuretic and natriuretic effects. Its physiological impact is defined by a complex series of interactions with other major renal regulatory systems, including the Renin-Angiotensin-Aldosterone System (RAAS), Arginine Vasotocin (AVT), the renal dopaminergic system, and prostaglandins (B1171923).
The relationship between ANP and the Renin-Angiotensin-Aldosterone System (RAAS) is largely antagonistic, a dynamic that is crucial for maintaining fluid and pressure homeostasis. nih.govmdpi.com Generally, the biological actions of ANP—vasorelaxation, diuresis, and natriuresis—are the opposite of those mediated by the RAAS. nih.gov ANP directly counteracts the RAAS by inhibiting renin secretion, which in turn lowers circulating levels of angiotensin II, and by directly suppressing aldosterone synthesis in the adrenal glands. mdpi.com This opposition allows for fine-tuning of blood volume and pressure. nih.gov
The interaction with Arginine Vasotocin (AVT) , the avian antidiuretic hormone, is also significant. In Pekin ducks, prostaglandins have been shown to modulate the antidiuretic effect of AVT, particularly in salt- and volume-loaded states. nih.gov Given that ANP's own functions are related to volume status, this suggests an indirect linkage where the local renal environment, influenced by factors like prostaglandins, can alter the responsiveness of the kidney to both natriuretic and antidiuretic signals.
There is a synergistic relationship between ANP and the renal dopaminergic system . Dopamine (B1211576) and ANP work in concert to enhance sodium excretion. nih.gov Evidence suggests that ANP can reinforce the natriuretic effects of dopamine by stimulating the activation and movement of D1-like dopamine receptors from the cell's interior to the plasma membrane of renal tubular cells. nih.gov This cooperative action results in a more potent inhibition of sodium-potassium ATPase activity, leading to increased natriuresis. nih.gov
The role of prostaglandins in mediating ANP's renal effects appears to be limited. While intrarenal administration of ANP can lead to an increase in the urinary excretion of prostaglandin (B15479496) E2 (PGE2), in vitro studies on canine renal medullary slices showed that ANP had no direct stimulatory or inhibitory effect on PGE2 production. nih.gov This suggests that the observed increase in urinary prostaglandins following ANP administration is likely an indirect effect, rather than a direct mechanism of ANP's action on the renal medulla. nih.gov
Endocrine and Metabolic Interactions in Avian Physiology
Chicken ANP plays a significant role in endocrine signaling, most notably through its interaction with adrenal steroidogenesis. Research on dispersed chicken adrenocortical cells demonstrates that ANP is a potent inhibitor of aldosterone secretion. nih.gov This inhibition is dose-dependent and applies to aldosterone production that is stimulated by various agents, including adrenocorticotropic hormone (ACTH). nih.gov The mechanism of this inhibition is mediated by the second messenger cyclic GMP (cGMP), as ANP was found to stimulate cGMP production in the adrenal cells. nih.gov Further investigation into the steroidogenic pathway revealed that ANP likely has two sites of inhibition: an early step involving the synthesis of cholesterol or pregnenolone, and a later step in the conversion of corticosterone (B1669441) to aldosterone. nih.gov
Interestingly, the effect of ANP on aldosterone secretion can be species-specific within birds. In contrast to the inhibitory role in chickens, studies on turkey adrenal cells found that chicken ANP stimulated aldosterone production, demonstrating an efficacy comparable to angiotensin II. nih.gov This highlights significant divergence in adrenal regulation between these avian species.
The metabolic effects of natriuretic peptides in avians are an emerging area of study. While direct studies on chicken ANP's role in broad metabolic control are limited, research on the related Brain Natriuretic Peptide (BNP) in chicken adipocytes offers valuable insights. BNP was found to stimulate proliferation, differentiation, and lipolysis in chicken preadipocytes. nih.gov This effect was mediated through its receptor, NPR1, and involved the upregulation of genes in the glycerolipid metabolic pathway. nih.gov Furthermore, in mammalian models, ANP has been shown to influence glucose metabolism. In rat cardiomyocytes, ANP increased glucose uptake under both normal and hypoxic conditions. nih.gov In rat adipocytes, ANP was found to modulate oxidative glucose metabolism. nih.gov Although these findings are not from avian species, they suggest a conserved role for natriuretic peptides in linking cardiovascular function with energy metabolism, a topic that warrants further investigation in chickens.
| Hormone/System | Species Studied | Observed Effect of ANP | Mechanism | Citation |
|---|---|---|---|---|
| Aldosterone | Chicken (Gallus gallus) | Inhibition of secretion | cGMP-mediated; inhibits cholesterol/pregnenolone synthesis and corticosterone-to-aldosterone conversion. | nih.gov |
| Aldosterone | Turkey (Meleagris gallopavo) | Stimulation of production | Not fully elucidated, but enhanced AII- and K+-induced secretion. | nih.gov |
| Lipid Metabolism (via BNP) | Chicken (Gallus gallus) | Stimulation of lipolysis and adipocyte differentiation | Upregulation of NPR1 receptor and glycerolipid metabolism pathway genes. | nih.gov |
Developmental Roles in Avian Cardiac Morphogenesis
Atrial Natriuretic Peptide is not only a functional hormone in adult birds but also a critical signaling molecule during the embryonic development of the heart. It has been described as having a possible autocrine function in cardiac development, influencing cell proliferation and the fundamental processes of heart formation. nih.gov
Expression During Embryonic Development
The expression of the gene for chicken ANP (cANF) is a precise marker for the differentiation of chamber myocardium during heart development. nih.gov Significant levels of ANP are present in the developing embryonic heart, and its expression pattern reveals a strict localization that delineates the forming chambers. nih.govnih.gov
The expression of cANF is first detected at Hamburger-Hamilton (HH) stage 9, appearing in a subset of cardiomyocytes located on the ventral side of the newly fused linear heart tube and in the lateral regions of the unfused cardiac sheets. nih.gov As development proceeds, cANF expression becomes specifically confined to the myocardium of the morphologically distinct atrial and ventricular chambers. nih.govresearchgate.net Crucially, its expression is absent from the non-chamber myocardium, such as the atrioventricular canal, the inner curvature, and the outflow tract, which are regions that undergo different developmental processes, including endocardial cushion formation. nih.gov This specific expression pattern allows researchers to distinguish between differentiated "working" chamber myocardium and the more primitive, embryonic myocardium. nih.gov
| Developmental Stage (Hamburger-Hamilton) | Location of cANF Expression | Significance | Citation |
|---|---|---|---|
| HH Stage 9 | Ventral side of linear heart tube; lateral unfused cardiac sheets | First detection; marks the initiation of chamber myocardium differentiation. | nih.gov |
| Post-Looping Stages | Myocardium of atrial and ventricular chambers; trabeculae; peripheral ventricular conduction system | Defines the boundaries of the developing chambers. | nih.gov |
| Post-Looping Stages | Absent from atrioventricular canal (AVC), outflow tract (OFT), inner curvature, and interventricular myocardium | Distinguishes working myocardium from non-chamber, embryonic myocardium. | nih.gov |
Impact on Cardiac Chamber Formation
ANP plays a direct and active role in shaping the developing heart chambers. Its influence extends from affecting the proliferation of heart muscle cells to modulating the hemodynamic forces within the early embryonic heart.
Studies using cultured cardiomyocytes from chick embryos have shown that ANP accelerates myocardial cell proliferation. nih.gov It achieves this by enhancing the cells' entry into the S phase of the cell cycle and increasing DNA synthesis. nih.gov Morphologically, this results in a distinctly enhanced development of the cardiomyocyte network. nih.gov This proliferative effect suggests that ANP acts as a growth factor for the developing myocardium, contributing to the expansion of the cardiac chambers.
Furthermore, ANP exerts hemodynamic effects very early in development, even before the heart is fully septated. In the stage 21 chick embryo, a point where the cardiovascular system lacks innervation, ANP causes direct venodilation (widening of the veins). nih.gov This venodilation reduces venous pressure and decreases the passive filling of the ventricle, ultimately leading to a reduction in cardiac output. nih.govnih.gov This demonstrates that ANP can modulate cardiac function and preload during critical stages of morphogenesis, which may be essential for normal structural development.
The specific expression of cANF in the peripheral parts of the ventricular conduction system, such as the bundle branches and trabeculae, but not the most proximal parts, also points to a role in the differentiation of this specialized tissue. nih.gov The conduction system, including the Purkinje fibers which are derived from myocytes, is essential for the coordinated contraction of the mature four-chambered heart. nih.gov The presence of ANP in these developing structures suggests it is involved in their proper formation and maturation. nih.gov
Comparative and Evolutionary Aspects of Atrial Natriuretic Peptide 1 29 , Chicken
Phylogenetic Analysis of Avian Natriuretic Peptides
Phylogenetic studies of the natriuretic peptide family reveal a complex evolutionary history characterized by gene duplication and loss. It is suggested that four CNP genes were generated by chromosomal duplications before the divergence of elasmobranchs. Subsequently, the CNP-3 gene is thought to have given rise to the ANP and BNP genes through tandem duplication before the divergence of tetrapods and teleosts. pnas.org
In the avian lineage, extensive research has shown that BNP is the principal cardiac natriuretic peptide. nih.govnih.gov Molecular cloning and sequencing of BNP cDNA from the atria of various bird species, including the chicken and pigeon, have demonstrated a high degree of sequence homology for preproBNP. nih.gov For instance, the predicted mature BNP-29 is identical between the crocodile, tortoise, and chicken. nih.gov A phylogenetic tree based on the prepropeptide amino acid sequences of BNP aligns chicken sequences closely with those of the tortoise and crocodile, indicating a shared ancestry. nih.gov While BNP is well-conserved, a notable finding in avian evolution is the apparent absence of the ANP gene in birds. nih.govnih.govmdpi.com
Gene Loss and Retention Events in Avian Evolution
The evolution of the natriuretic peptide system in birds is marked by significant gene loss and retention events. Comparative analysis of the natriuretic peptide precursor gene cluster in chickens has revealed that while the organization of the cluster is highly conserved compared to the mammalian Nppb-Nppa cluster, the chicken genome lacks the ANP gene (Nppa). nih.gov It is proposed that the ANP gene was lost in the amniote line after the branching of turtles, as ANP has not been isolated from the hearts of non-chelonian reptiles or birds. nih.gov
Conversely, this research has shown the retention of the CNP-3 gene within the chicken natriuretic peptide precursor gene cluster. nih.gov This is in contrast to the mammalian lineage where the CNP-3 gene appears to have been lost. The chicken's natriuretic peptide precursor genes are therefore considered homologues of CNP-3 and Nppb (the gene encoding BNP). nih.gov While the expression profile of the chicken Nppb gene is similar to its mammalian counterpart, the retained CNP-3 gene shows very limited expression in the heart. nih.gov This pattern of gene loss and retention underscores a divergence in the natriuretic peptide system of birds compared to other tetrapods.
Functional Divergence and Conservation Across Vertebrate Classes
The functions of natriuretic peptides have both diverged and been conserved throughout vertebrate evolution, reflecting adaptations to different environments and physiological needs. nih.gov In mammals, ANP and BNP are crucial for regulating blood volume and blood pressure. ahajournals.orgfrontiersin.org They respond to increased blood volume by promoting the excretion of sodium and water. nih.gov
In contrast, the primary role of natriuretic peptides in fish appears to be osmoregulation, particularly sodium extrusion, which is vital for adaptation to different water salinities. nih.gov It is hypothesized that natriuretic peptides were originally Na+-extruding hormones in fish and evolved into volume-depleting hormones in tetrapods. nih.gov
In birds, where BNP is the primary cardiac natriuretic peptide, its function is central to cardiovascular regulation and body fluid homeostasis. nih.govmdpi.comnih.gov The release of BNP from the heart is stimulated by increased cardiac wall stretch due to higher blood volume and pressure. nih.govmdpi.com Despite the absence of ANP, the fundamental role of cardiac natriuretic peptides in protecting the heart from excessive stretch appears to be a well-preserved function throughout vertebrate evolution, from fish to mammals. uchicago.edu
Structural Homology to Mammalian and Other Vertebrate Natriuretic Peptides
A defining structural feature of all natriuretic peptides is a 17-amino acid ring formed by a disulfide bond between two cysteine residues. nih.govmdpi.comwikipedia.org This ring structure is critical for the biological activity of the peptides. ANP in mammals is a 28-amino acid peptide containing this characteristic ring. wikipedia.org
Interactive Data Table: Comparison of Natriuretic Peptide Presence in Vertebrates
| Vertebrate Class | Atrial Natriuretic Peptide (ANP) | B-type Natriuretic Peptide (BNP) | C-type Natriuretic Peptide (CNP) | Ventricular Natriuretic Peptide (VNP) |
| Mammals | Present | Present | Present | Absent |
| Birds | Absent nih.govnih.gov | Present nih.govnih.gov | Present | Absent |
| Reptiles (non-chelonian) | Absent nih.gov | Present nih.gov | Present | Absent |
| Reptiles (chelonian) | Present nih.gov | Present nih.gov | Present | Absent |
| Amphibians | Present nih.gov | Present nih.gov | Present | Absent |
| Teleost Fish | Present (in some) nih.gov | Present | Present | Present (in some) nih.gov |
| Elasmobranchs | Absent | Absent | Present nih.gov | Absent |
Research Methodologies for Studying Atrial Natriuretic Peptide 1 29 , Chicken
Peptide Isolation and Characterization Techniques
The initial steps in studying any biologically active peptide involve its isolation from biological sources and the determination of its primary structure. For chicken ANP (1-29), these processes have heavily relied on chromatographic and sequencing techniques.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of peptides from complex biological extracts. In the study of chicken ANP (1-29), reversed-phase HPLC (RP-HPLC) is particularly effective. This method separates molecules based on their hydrophobicity.
The general workflow for isolating chicken ANP (1-29) using HPLC involves:
Tissue Extraction: The peptide is first extracted from chicken atrial tissue using acidic solutions to prevent proteolytic degradation.
Initial Fractionation: The crude extract is often subjected to preliminary separation steps like gel filtration chromatography to enrich for peptides in the molecular weight range of ANP.
RP-HPLC Purification: The semi-purified fraction is then loaded onto an RP-HPLC column, typically a C18 column. A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the bound peptides. The hydrophobic chicken ANP (1-29) binds to the C18 stationary phase and is eluted as the concentration of acetonitrile increases. Fractions are collected and assayed for biological activity or immunoreactivity to identify those containing the peptide.
| Parameter | Typical Condition | Purpose |
| Column | C18, 5 µm particle size, 4.6 x 250 mm | Provides a hydrophobic stationary phase for peptide binding. |
| Mobile Phase A | 0.1% TFA in water | Acidic modifier to improve peak shape and act as an ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in acetonitrile | Organic solvent to elute the peptide from the column. |
| Gradient | Linear gradient from 5% to 60% Mobile Phase B over 60 minutes | Gradually increases the elution strength to separate peptides with different hydrophobicities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV absorbance at 214 nm and 280 nm | Detects the peptide bonds and aromatic amino acids, respectively. |
This table represents a typical RP-HPLC protocol for peptide purification and may be adapted for the specific properties of chicken ANP (1-29).
Amino Acid Sequencing
Following purification, determining the precise amino acid sequence is crucial for confirming the identity of the peptide. The primary method for this is Edman degradation, performed using an automated protein sequencer. This process involves the sequential removal and identification of amino acids from the N-terminus of the peptide.
Mass spectrometry has also become an indispensable tool for peptide sequencing. Techniques such as tandem mass spectrometry (MS/MS) can provide sequence information by fragmenting the peptide and analyzing the mass-to-charge ratios of the resulting fragments. This method can also identify post-translational modifications. The amino acid sequence of chicken ANP (1-29) has been determined through these methods.
Molecular and Genetic Approaches
Understanding the genetic basis of chicken ANP (1-29) provides insights into its regulation and evolutionary conservation.
Cloning and Gene Expression Analysis (e.g., qPCR, in situ hybridization)
The gene encoding the ANP precursor in chickens has been cloned and sequenced, allowing for detailed analysis of its structure and regulation. This has enabled researchers to study the expression of the ANP gene in various tissues and under different physiological conditions.
Quantitative Polymerase Chain Reaction (qPCR): This technique is used to quantify the amount of ANP messenger RNA (mRNA) in different tissues, providing a measure of gene expression. By designing specific primers for the chicken ANP gene, researchers can determine its expression levels in the atria, ventricles, and other organs. This has been instrumental in demonstrating that the atria are the primary site of ANP synthesis in chickens.
In Situ Hybridization: This technique allows for the localization of specific mRNA sequences within a tissue section. Labeled nucleic acid probes complementary to the chicken ANP mRNA are hybridized to tissue slices, revealing the specific cells that are transcribing the ANP gene. Studies using in situ hybridization have visually confirmed that cardiomyocytes within the atria are the main producers of ANP in the chicken heart.
| Technique | Application to Chicken ANP (1-29) Research | Key Findings |
| Gene Cloning | Isolation and sequencing of the chicken ANP gene. | Determination of the gene structure and the amino acid sequence of the prohormone. |
| qPCR | Quantification of ANP mRNA in various tissues. | Confirmation that the atria are the primary site of ANP gene expression. |
| In Situ Hybridization | Visualization of ANP mRNA within heart tissue. | Identification of atrial cardiomyocytes as the specific cell type producing ANP. |
Transgenesis and Gene Editing in Avian Models (e.g., CRISPR/Cas9 in related NP studies)
The development of advanced genetic engineering tools has opened up new avenues for studying gene function in vivo. While creating transgenic avian models has historically been challenging, the advent of technologies like CRISPR/Cas9 has made targeted gene modification in chickens more feasible.
The CRISPR/Cas9 system allows for precise editing of the genome, enabling researchers to create knockout models (where the ANP gene is inactivated) or knock-in models (where the gene is altered or tagged). While specific studies detailing the use of CRISPR/Cas9 to modify the ANP gene in chickens are still emerging, this technology holds immense promise for elucidating the precise physiological roles of ANP in avian species. For instance, an ANP knockout chicken model could definitively reveal the consequences of its absence on cardiovascular and renal function.
Cellular and Tissue-Level Investigations
To understand the biological effects of chicken ANP (1-29), researchers employ a variety of cellular and tissue-level assays. These investigations aim to identify the target tissues of the peptide and to characterize its mechanism of action.
An important technique in this area is immunohistochemistry . This method uses antibodies that specifically recognize and bind to chicken ANP to visualize its distribution within tissues. Studies using this approach have shown that ANP is stored in granules within the cardiomyocytes of the atria and, to a lesser extent, the ventricles. This granular storage is consistent with its role as a hormone that is released into the circulation in response to specific stimuli.
Organ Bath Studies (e.g., chick rectum relaxation)
Organ bath studies are a fundamental in vitro technique used to assess the physiological effects of substances on isolated tissues. The chick rectum preparation is a classic model for studying smooth muscle relaxation. In this methodology, a segment of the chick rectum is excised and suspended in an organ bath filled with a warmed, oxygenated physiological salt solution that mimics the body's natural environment. The tissue is attached to a force transducer, which measures changes in muscle tension.
To study the effects of chicken ANP, the smooth muscle of the rectum is typically pre-contracted with an agent like acetylcholine. Once a stable contraction is achieved, chicken ANP is added to the bath in increasing concentrations. The resulting relaxation of the muscle is recorded by the transducer, allowing for the generation of a dose-response curve. This method is crucial for characterizing the bioactivity of ANP and its synthetic analogues. nih.gov Research has demonstrated that atrial natriuretic factor-related peptides cause the relaxation of contracted intestinal smooth muscle from chicks. nih.gov Structure-activity relationship studies using this technique have shown that the integrity of the peptide's structure is vital for its function. The removal of amino acids from either the N-terminal or C-terminal ends of the peptide leads to a decrease in its relaxant activity on the chick rectum. nih.gov
Table 1: Effect of Peptide Modification on Chick Rectum Relaxation Activity
| Peptide Modification | Observed Effect on Relaxation Activity | Reference |
|---|---|---|
| Unmodified Atrial Natriuretic Factor | Full biological activity | nih.gov |
| Deletion of N-terminal amino acids | Decreased relaxant activity | nih.gov |
| Deletion of C-terminal amino acids | Decreased relaxant activity | nih.gov |
| Simultaneous deletions at both N- and C-terminals | Drastic, additive reduction in activity | nih.gov |
Immunoreactivity Distribution in Avian Tissues
Immunohistochemistry (IHC) is a key technique for localizing peptides within tissues. This method uses specific antibodies that bind to the target peptide (in this case, ANP). The antibody is linked to an enzyme or fluorescent dye, which allows for visualization of the peptide's location within tissue sections under a microscope. nih.gov
Studies using an antiserum raised against synthetic chicken natriuretic polypeptide have been used to investigate the distribution of this peptide in the chicken heart. nih.gov Immunoreactive cells were identified in both the atrial and ventricular walls. nih.gov Through electron microscopy, these studies revealed that electron-dense granules within the atrial and ventricular cardiocytes are the storage sites for the peptide. nih.gov
However, other research has yielded more specific findings regarding natriuretic peptide types in the chicken heart. An immunohistochemical examination of the hearts of chickens and Japanese quail found no ANP-immunoreactivity (IR) in any cardiocytes. nih.gov Instead, Brain Natriuretic Peptide (BNP)-IR was detected in most atrial and ventricular cardiocytes of both species. nih.gov These results suggest that in chickens and quail, the heart primarily contains BNP rather than ANP. nih.gov
Table 2: Distribution of Natriuretic Peptide Immunoreactivity in Chicken Heart Tissues
| Tissue Location | ANP-Immunoreactivity | BNP-Immunoreactivity | Reference |
|---|---|---|---|
| Atrial Cardiocytes | Not Detected | Detectable | nih.gov |
| Ventricular Cardiocytes | Not Detected | Detectable | nih.gov |
Receptor Binding Assays
Receptor binding assays are used to characterize the receptors to which a ligand, such as ANP, binds. These assays measure the binding of a radiolabeled ligand to its receptor on cell membranes or in tissue homogenates. The principle involves incubating the tissue preparation with a fixed concentration of radiolabeled ANP.
In a competitive binding assay, increasing concentrations of unlabeled ("cold") chicken ANP are added to compete with the radiolabeled ANP for binding to the receptors. The amount of radioactivity bound to the membranes decreases as the concentration of the unlabeled peptide increases. This competition allows for the calculation of key receptor characteristics: the binding affinity (Kd), which is the concentration of ligand required to occupy 50% of the receptors, and the receptor density (Bmax), which represents the total number of binding sites in the tissue. These studies are essential for understanding how ANP interacts with its target cells to elicit a physiological response. nih.govnih.gov
Table 3: Illustrative Data from a Competitive Receptor Binding Assay
| Concentration of Unlabeled Chicken ANP (nM) | Specific Binding of Radiolabeled ANP (%) |
|---|---|
| 0 | 100% |
| 0.1 | 85% |
| 1 | 50% |
| 10 | 15% |
| 100 | 5% |
Note: This table provides a representative example of data obtained from a competitive binding assay to illustrate the experimental principle.
In Vivo Avian Models for Physiological Studies
To understand the physiological role and pharmacokinetic profile of chicken ANP in a whole organism, researchers utilize in vivo avian models. These studies involve administering the peptide to live birds and monitoring its effects and how the body processes it.
A key example of this methodology is the study of ANP pharmacokinetics in Pekin ducks, a relevant avian model. In these experiments, synthetic avian ANP was intravenously infused into the ducks at various rates. nih.gov Blood samples were taken at specific intervals, and the plasma concentrations of immunoreactive ANP (irANP) were measured using radioimmunoassay. nih.gov This approach allows for the determination of critical pharmacokinetic parameters. The research showed that steady-state plasma levels were achieved within 10 minutes of infusion and that there was a linear relationship between the dose and the resulting plasma level. nih.gov After stopping the infusion, the rate at which the peptide was cleared from the blood was measured. It was concluded that ANP is removed from the circulation of Pekin ducks very rapidly. nih.gov
Table 4: Pharmacokinetic Parameters of Avian ANP in Pekin Ducks
| Pharmacokinetic Parameter | Value | Reference |
|---|---|---|
| Mean Plasma Clearance Rate | 174.4 +/- 5.4 ml/kg/min | nih.gov |
| Elimination Half-Life | 1.2 min | nih.gov |
Future Directions in Atrial Natriuretic Peptide 1 29 , Chicken Research
Comprehensive Analysis of Regulatory Networks in Avian Species
A comprehensive understanding of the regulatory networks governing the synthesis, secretion, and signaling of Atrial Natriuretic Peptide (ANP) in chickens is crucial for a complete picture of its physiological role. While the primary stimulus for ANP release in mammals is atrial stretch, the specific and potentially unique regulatory mechanisms in avian species are not fully elucidated. mdpi.commdpi.com Future research must delve into the intricate web of hormonal, neural, and intracellular signaling pathways that control ANP in chickens.
The signaling cascade of natriuretic peptides typically involves binding to specific receptors, such as natriuretic peptide receptor-A (NPR-A), which leads to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.comnih.gov However, the specific nuances of this pathway in chickens, including receptor affinity, density, and desensitization mechanisms, require more detailed investigation. nih.gov Furthermore, the interaction of the ANP system with other major regulatory pathways, such as the renin-angiotensin system (RAS), the sympathetic nervous system, and various metabolic signaling cascades, needs to be systematically explored in an avian context. nih.gov
For example, studies in chickens have begun to map out complex signaling pathways related to feed efficiency and metabolism, such as the AMPK/mTOR and insulin (B600854) signaling pathways. frontiersin.orgnih.gov Integrating the role of ANP into these networks could reveal how cardiovascular homeostasis is coordinated with energy metabolism in birds. Similarly, understanding how ANP expression and activity are modulated by stressors such as heat or disease is vital. nih.goved.ac.uk
Table 1: Potential Regulatory Pathways for Investigation in Chicken ANP Research
| Regulatory Level | Potential Pathways and Factors to Investigate | Rationale |
|---|---|---|
| Gene Expression | Transcriptional regulation of the avian ANP gene; role of cardiac-specific transcription factors. | To understand the fundamental control of ANP synthesis. |
| Hormonal Control | Interaction with the renin-angiotensin system, catecholamines, and thyroid hormones. nih.govnih.gov | To map the endocrine network influencing ANP. |
| Intracellular Signaling | Characterization of NPR-A and cGMP signaling in chicken tissues; investigation of crosstalk with calcium and MAPK signaling pathways. frontiersin.orgnih.govmdpi.com | To elucidate the molecular mechanisms of ANP action. |
| Metabolic Integration | Links to AMPK, insulin, and leptin signaling pathways. nih.govnih.gov | To connect cardiovascular regulation with energy homeostasis. |
By dissecting these complex regulatory networks, researchers can gain a more holistic view of how chicken ANP functions under various physiological and pathological conditions.
Advanced Structural-Functional Relationship Studies
The biological activity of Atrial Natriuretic Peptide (ANP) is intrinsically linked to its three-dimensional structure and the specific sequence of its amino acids. While it is understood that natriuretic peptides share a characteristic 17-amino acid ring formed by a disulfide bond, subtle variations in the amino acid sequence can lead to significant differences in receptor binding and biological potency. mdpi.com In fact, some research suggests that the ANP gene may have been lost in birds, with B-type natriuretic peptide (BNP) being the primary cardiac peptide. nih.gov However, other studies continue to refer to an avian ANP. This highlights the need for definitive structural and functional characterization.
Future research should focus on a detailed analysis of the chicken ANP molecule, assuming its definitive identification. This includes precise amino acid sequencing and the determination of its three-dimensional structure using techniques like X-ray crystallography or NMR spectroscopy. These studies will be critical to understanding how it interacts with its receptors. Comparative analyses between chicken ANP and its orthologs in other species, as well as with other natriuretic peptides like BNP and C-type natriuretic peptide (CNP) within the chicken, will provide valuable insights into the evolution of its function. mdpi.comnih.gov
Furthermore, the creation of synthetic analogs of chicken ANP with specific amino acid substitutions can be a powerful tool. nih.govelsevierpure.com By observing how these modifications affect receptor binding affinity and downstream signaling, researchers can map the key residues responsible for its biological activity. nih.govnih.gov This knowledge is not only fundamental to understanding its physiological role but is also a prerequisite for the potential development of peptide-based therapeutics for use in veterinary medicine.
Table 2: Key Areas for Structural-Functional Analysis of Chicken ANP
| Research Area | Techniques and Approaches | Expected Outcomes |
|---|---|---|
| Structural Determination | X-ray crystallography, NMR spectroscopy, computational modeling. | High-resolution 3D structure of chicken ANP. |
| Receptor Interaction | Binding assays with cloned chicken natriuretic peptide receptors (NPR-A, NPR-B, NPR-C). nih.govnih.gov | Determination of binding affinities and specificities. |
| Site-Directed Mutagenesis | Creation and testing of synthetic ANP analogs with altered amino acid sequences. | Identification of key amino acid residues for biological activity. |
| Comparative Analysis | Sequence and structural comparison with ANP from other species and with other avian natriuretic peptides. nih.gov | Insights into the evolution of function and receptor selectivity. |
Development of Novel Research Tools and Avian Models
Advancing our understanding of Atrial Natriuretic Peptide (ANP) in chickens is highly dependent on the development and refinement of specialized research tools and avian models. The chicken embryo has long been a valuable model in developmental biology and cardiovascular research due to its accessibility and the similarity of its heart development to that of mammals. nih.govmdpi.comnih.govcambridge.org Future research can leverage this powerful system even more effectively with the application of modern molecular techniques.
The creation of genetically modified chicken models, such as those with knockout or over-expression of the ANP gene or its receptors, would be a significant leap forward. researchgate.net These models would allow for definitive studies on the physiological and pathophysiological roles of ANP in a whole-organism context. The development of high-fidelity antibodies and immunoassays specific to chicken ANP is also crucial for its accurate quantification in tissues and plasma, which is essential for studying its regulation and secretion.
Furthermore, advanced imaging techniques can be adapted for use in avian models to visualize ANP signaling in real-time. The use of fluorescently tagged ligands or biosensors for cGMP could allow researchers to observe the dynamics of ANP receptor activation and downstream signaling in living cells and tissues. mdpi.com The application of transcriptomics (RNA-Seq) and proteomics will also be invaluable for identifying the downstream genes and proteins regulated by ANP, thus providing a global view of its regulatory networks. frontiersin.orged.ac.uk
Table 3: Emerging Research Tools and Models for Chicken ANP Research
| Category | Specific Examples | Potential Applications |
|---|---|---|
| Genetic Models | CRISPR/Cas9-mediated gene knockout/knock-in chickens; transgenic lines with reporter genes (e.g., GFP) linked to the ANP promoter. researchgate.net | Definitive functional analysis of the ANP system; tracking ANP gene expression. |
| Molecular Probes | Highly specific monoclonal antibodies for chicken ANP; fluorescently labeled ANP analogs. | Accurate quantification of ANP levels; visualization of receptor binding and trafficking. |
| Advanced Imaging | In vivo imaging of chick embryos; confocal microscopy of cultured avian cells. mdpi.comnih.gov | Real-time analysis of cardiovascular development and ANP signaling. |
| Omics Technologies | RNA-Seq, proteomics, metabolomics. frontiersin.orged.ac.uk | Comprehensive analysis of ANP-regulated genes, proteins, and metabolic pathways. |
By investing in the development of these sophisticated tools and models, the scientific community will be well-equipped to unlock the remaining secrets of Atrial Natriuretic Peptide in chickens.
Q & A
Q. Advanced Models :
- Transgenic Avian Systems : CRISPR-edited chickens with NPR-C knockdowns validate chANP’s role in ventricular remodeling .
How do contradictory findings on chANP’s extra-cardiac expression (e.g., renal vs. neuronal tissues) arise, and how can they be resolved?
Data Contradiction Analysis
Discrepancies in chANP localization (e.g., renal tubular cells vs. neuronal dendrites) may stem from:
- Antibody Cross-Reactivity : Validate antisera against chANP-specific epitopes (e.g., C-terminal residues) to avoid cross-detection of BNP/CNP .
- Species-Specific Secretion Pathways : Chicken cardiocytes secrete chANP via sarcoplasmic reticulum trafficking, unlike exocytosis in mammals .
What methodological advancements address chANP’s short half-life in therapeutic research?
Advanced Research Question
chANP’s rapid clearance (e.g., hepatic metabolism) limits bioavailability. Strategies include:
- PEGylation : Conjugate polyethylene glycol to Lys4 or Arg28 to prolong circulation .
- Neprilysin Inhibitors : Co-administer Sacubitril (LCZ696) to reduce enzymatic degradation in renal studies .
How can researchers reconcile chANP’s dual roles in promoting neuronal growth (e.g., spiral ganglion neurons) and inducing apoptosis in cancer models?
Q. Mechanistic Investigation
- Dose-Dependent cGMP Signaling : Low chANP concentrations (1–10 nM) activate NPR-A/cGMP/PKG pathways, enhancing neurite growth (e.g., 234.0 ± 13.8 µm dendrites in SGNs) . High doses (>100 nM) trigger NPR-C-mediated apoptosis in glioblastoma cells via JNK activation .
- Cell-Type-Specific Receptors : Profile NPR-A/C ratios using qPCR or flow cytometry to predict trophic vs. cytotoxic outcomes .
What in silico and in vivo approaches validate chANP’s interaction with integrins in cardiac tissue repair?
Advanced Research Question
chANP binds integrin αVβ3, modulating extracellular matrix remodeling.
- Docking Simulations : Use HADDOCK to model chANP’s RGD motif (residues 24–26) with integrin β3 subunits .
- In Vivo Wound Healing Assays : Apply chANP-coated hydrogels in avian myocardial infarction models, quantifying collagen deposition via Masson’s trichrome staining .
How do interspecies differences in NPR-C expression impact translational studies of chANP?
Comparative Analysis
NPR-C is highly expressed in chicken cardiac tissues but sparse in rodents, complicating toxicity extrapolation.
- Cross-Species Receptor Binding Assays : Compare chANP’s IC50 for NPR-C in avian vs. mammalian cell lines .
- Body-on-a-Chip : Co-culture human hepatocytes and chicken cardiomyocytes to assess interspecies metabolic interactions .
What metrics are critical for evaluating chANP’s efficacy in hypertension models?
Q. Experimental Design
- Hemodynamic Parameters : Measure mean arterial pressure (MAP) reduction in hypertensive chickens post-chANP infusion (≥20% decrease indicates efficacy) .
- Renal Sodium Excretion : Use metabolic cages to quantify urinary Na+ excretion rates (µmol/min) .
How can conflicting data on chANP’s role in immune modulation (e.g., HIV-associated CD4+ T-cell activation) be addressed?
Data Reconciliation
chANP’s immunomodulatory effects vary with disease context:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
